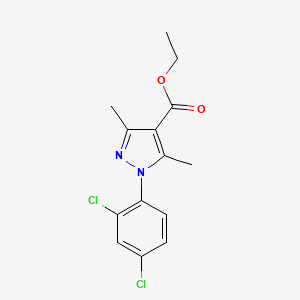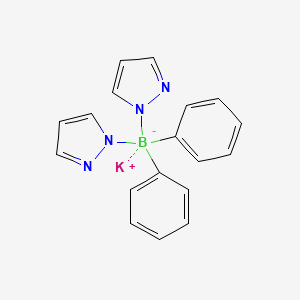
ethyl 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
- Other Names : Acetophenone, 2’,4’-dichloro-; p-Chloro-2-chloroacetophenone; 2,4-Dichloroacetophenone; 2’,4’-Dichloroacetophenone
Molecular Structure Analysis
The compound’s molecular structure consists of an ethyl ester group attached to a pyrazole ring, with two chlorine atoms on the phenyl ring. The 3D structure can be visualized using computational tools .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis Advancements
- A significant advancement in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been achieved through ultrasound irradiation. This method allows for the efficient and highly regioselective synthesis of a series of these compounds, with the primary benefit being a substantial reduction in reaction times (Machado et al., 2011).
Antimicrobial and Anticancer Potential
- Research on novel pyrazole derivatives, including ethyl 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, has indicated potential antimicrobial and anticancer applications. Some synthesized compounds exhibited higher anticancer activity than reference drugs and also demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
Crystal and Molecular Structure Analysis
- The synthesis and structural analysis of related compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been conducted. Studies included single crystal X-ray diffraction, Hirshfeld surface analysis, and antimicrobial activity evaluation. These insights are vital for understanding the physical properties and potential biological applications of these compounds (Achutha et al., 2017).
Chemical Hybridizing Agents
- Certain pyrazole derivatives, like 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, have been identified as chemical hybridizing agents in agriculture, particularly for crops like wheat and barley. This application demonstrates the diverse utility of these compounds beyond pharmaceutical uses (Beck et al., 1988).
Propriétés
IUPAC Name |
ethyl 1-(2,4-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-4-20-14(19)13-8(2)17-18(9(13)3)12-6-5-10(15)7-11(12)16/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUZIQIRQZLWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(Benzenesulfinyl)propyl]furan](/img/structure/B3175366.png)

![Tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(4-methoxybenzoyl)pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B3175371.png)

![[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3175380.png)
![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenesulfonamide](/img/structure/B3175382.png)
![ethyl 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3175383.png)
![(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3175394.png)
![ethyl 1-[4-(5-chloro-2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3175402.png)
![3-[1-(Benzenesulfinyl)-2-methylpropyl]furan](/img/structure/B3175407.png)

![ethyl 3,5-dimethyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B3175433.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3175444.png)
![1-methyl-4-[5-methyl-4-(3-morpholinopropyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B3175445.png)